(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Chiral resolution Enantioselective synthesis Quality control

This enantiopure (S)-(-)-(3-chloro-2-hydroxypropyl)trimethylammonium chloride (≥99%, [α]25/D −29°) is the definitive chiral quaternary ammonium salt for asymmetric synthesis. Unlike the (R)-antipode or racemic mixtures, the (S)-configuration delivers unambiguous chiral recognition. Key applications: (i) [CHTA]+ chiral ionic liquids with enantiomeric excess detection to 0.6%; (ii) cationic cyclodextrin NMR solvating agents; (iii) resolution of racemic BINOL into >99% ee enantiomers via recyclable complexation; (iv) chiral selector in capillary electrophoresis for pharmaceutical enantioseparation. Stereochemical or N-alkyl alteration degrades performance.

Molecular Formula C6H15Cl2NO
Molecular Weight 188.09 g/mol
CAS No. 101396-91-2
Cat. No. B034030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
CAS101396-91-2
Molecular FormulaC6H15Cl2NO
Molecular Weight188.09 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CCl)O.[Cl-]
InChIInChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1/t6-;/m1./s1
InChIKeyCSPHGSFZFWKVDL-FYZOBXCZSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (CAS 101396-91-2): A Chiral Quaternary Ammonium Building Block


(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is a chiral quaternary ammonium salt characterized by a stereogenic C2-hydroxypropyl center and a trimethylammonium group . It is commercially available as a high-purity (≥99%) white to off-white solid, with a molecular weight of 188.10 g/mol and a melting point of 210 °C (decomposition) . Its optical activity, defined by a specific rotation of [α]25/D −29° (c = 1 in H2O), is a critical specification for enantioselective applications . This compound serves primarily as a chiral synthon for the preparation of enantiomerically pure ionic liquids, cyclodextrin-based NMR solvating agents, and resolving agents.

Why (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride Cannot Be Interchanged with Racemic Mixtures or Alternative Chiral Ammonium Salts


The biological and physicochemical properties of chiral quaternary ammonium compounds are critically dependent on absolute configuration and steric environment around the stereogenic center [1]. Substituting the (S)-enantiomer with its (R)-counterpart or a racemic mixture can invert or nullify enantiomeric recognition in applications ranging from chiral NMR solvation to ionic liquid-based separations [2]. Furthermore, altering the N-alkyl substituents (e.g., from trimethyl to triethyl or tri-n-propyl) modifies molecular geometry and electronic density at the cationic head, directly impacting the effectiveness of enantiomeric differentiation and host-guest complexation [2]. The following evidence demonstrates that (S)-(-)-(3-chloro-2-hydroxypropyl)trimethylammonium chloride offers a quantifiable performance advantage in several key research and industrial scenarios.

Quantitative Differentiation of (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride: Comparator Evidence for Scientific Selection


Enantiomeric Purity and Optical Rotation: A Definitive Specification

The (S)-(-) enantiomer exhibits a specific optical rotation of [α]25/D −29° (c = 1 in H2O) . This contrasts with the (R)-(+) enantiomer's expected +29° and the racemic mixture's 0° . This absolute value is a direct measure of enantiomeric excess and a critical control parameter for ensuring chiral integrity in downstream applications.

Chiral resolution Enantioselective synthesis Quality control

Chiral Ionic Liquid Performance: Ultra-Low Enantiomeric Excess Detection

The (S)-enantiomer of the chloride salt was used to synthesize the chiral ionic liquid (S)-[CHTA]+[Tf2N]−. This material enabled the near-infrared determination of enantiomeric compositions with a detection limit as low as 0.6% enantiomeric excess (ee) for a variety of pharmaceutical products and amino acids [1]. The (R)-enantiomer-based ionic liquid exhibited identical performance, but the racemic version would be completely ineffective as a chiral selector [REFS-1, REFS-2].

Ionic liquids Chiral selector Pharmaceutical analysis Enantiomeric purity

Complete Enantioresolution of 2,2'-Dihydroxy-1,1'-binaphthyl via Inclusion Complexation

The (S)-(-)-3-chloro-2-hydroxypropyl)trimethylammonium chloride was employed as a chiral host to resolve racemic 2,2'-dihydroxy-1,1'-binaphthyl into its pure enantiomers [1]. The resolution was achieved with >99% enantiomeric excess (ee) for each recovered enantiomer [1]. This is a complete resolution, contrasting with many alternative resolving agents that yield only partial enrichment.

Chiral resolution Host-guest chemistry Enantiomeric separation Binaphthyl derivatives

Enantiomeric Differentiation in Chiral NMR Solvating Agents: Steric Influence of Alkyl Groups

In a comparative study of trialkylammonium-substituted cyclodextrins as water-soluble chiral NMR solvating agents, those derived from enantiomerically pure (S)-(-)-3-chloro-2-hydroxypropyl)trimethylammonium chloride were often more effective at inducing enantiomeric differentiation than those derived from the racemic precursor [1]. Furthermore, among the pure enantiomers, the trimethylammonium derivatives were compared to triethyl and tri-n-propyl analogues. In several cases, the larger alkyl derivatives provided superior differentiation, but the trimethyl derivative remained the optimal choice for certain anionic analytes [1].

Chiral NMR Cyclodextrins Enantiomeric differentiation Solvating agents

Optimal Research and Industrial Applications for (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (CAS 101396-91-2)


Synthesis of Chiral Ionic Liquids for Enantioselective Sensing and Separation

The compound is a direct precursor to (S)-[CHTA]+-based ionic liquids via anion metathesis. These chiral ionic liquids have demonstrated utility as both solvents and chiral selectors, achieving enantiomeric excess detection limits as low as 0.6% [1]. This application is critical for pharmaceutical R&D and quality control, where precise enantiopurity verification is mandatory.

Preparation of Water-Soluble Chiral NMR Solvating Agents

Reaction of this enantiopure chloride with cyclodextrins yields cationic cyclodextrin derivatives that function as effective chiral NMR solvating agents for anionic compounds in aqueous media [2]. The stereochemistry of the (2-hydroxypropyl)trimethylammonium substituent significantly influences the magnitude of enantiomeric differentiation observed in NMR spectra [2].

Efficient Resolving Agent for Atropisomeric Biaryls

The compound has been proven to resolve racemic 2,2'-dihydroxy-1,1'-binaphthyl into its pure enantiomers (>99% ee) through a simple inclusion complexation process [3]. The resolving agent can be recycled, offering a sustainable and high-yielding route to enantiopure BINOL, a privileged ligand and catalyst precursor.

Chiral Selector in Capillary Electrophoresis

The (S)-[CHTA]+ cation, derived from this compound, has been used as a chiral selector in capillary electrophoresis for the enantioseparation of various pharmaceutical products, including atenolol, propranolol, warfarin, and ibuprofen [4]. This application is valuable for analytical method development in the pharmaceutical industry.

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